molecular formula C9H10BrClF3N B6201712 {[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2694734-24-0

{[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B6201712
CAS No.: 2694734-24-0
M. Wt: 304.53 g/mol
InChI Key: CKTBZTIOPFXVOZ-UHFFFAOYSA-N
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Description

{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a halogenated aromatic amine derivative with a trifluoromethyl substituent. Its molecular formula is C₉H₈BrF₃N·HCl, and its structure includes a methylamine group attached to a 3-bromo-5-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom may influence reactivity and binding interactions in biological systems.

Properties

CAS No.

2694734-24-0

Molecular Formula

C9H10BrClF3N

Molecular Weight

304.53 g/mol

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9BrF3N.ClH/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6;/h2-4,14H,5H2,1H3;1H

InChI Key

CKTBZTIOPFXVOZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC(=C1)Br)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Benzyl Bromide Synthesis

3-Bromo-5-(trifluoromethyl)toluene undergoes radical bromination at the methyl group using NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride. The reaction proceeds at 80°C for 12 hours, yielding 3-bromo-5-(trifluoromethyl)benzyl bromide with 70–75% efficiency.

Amination with Methylamine

The benzyl bromide intermediate reacts with excess methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 25°C for 24 hours. Tripotassium phosphate acts as a base to neutralize HBr, driving the substitution to completion (85–90% yield). The crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3).

Key Reaction Parameters :

  • Solvent : THF enhances nucleophilicity of methylamine.

  • Temperature : Elevated temperatures (50–60°C) reduce reaction time but risk Hofmann elimination.

Hydrochloride Salt Formation and Purification

The free base is converted to its hydrochloride salt by treatment with concentrated HCl in acetone. Patent WO2006135640A2 (2006) specifies:

  • Dissolving the amine in methanol at 40°C.

  • Dropwise addition of HCl (37%) while maintaining the temperature below 40°C.

  • Crystallization at 0–5°C, followed by filtration and drying under vacuum (0.2–0.3 bar) to achieve >99% purity.

Recrystallization from ethanol/toluene (1:1) removes residual impurities, yielding white crystalline product.

Analytical Characterization and Quality Control

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, ArH), 7.72 (s, 1H, ArH), 4.45 (s, 2H, CH₂), 2.65 (s, 3H, NCH₃).

  • MS (ESI) : m/z 268.07 [M+H]⁺.

Purity Assessment :

  • HPLC (C18 column, acetonitrile/water 70:30): Retention time = 8.2 min, purity ≥95%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Radical Bromination70–7595Scalable, minimal byproducts
Diazotization-Deamination50–6098High regioselectivity
Palladium-Catalyzed Coupling6597Compatible with sensitive substrates

The radical bromination route offers superior scalability, while diazotization ensures precise bromine placement. Palladium-mediated methods, though costlier, enable functional group tolerance.

Industrial-Scale Process Optimization

Large-scale production (Patent CA2833394C) emphasizes:

  • Solvent Recycling : n-Butanol and toluene are recovered via distillation, reducing waste.

  • Catalyst Reuse : Copper iodide is filtered and reactivated, lowering material costs.

  • Continuous Crystallization : Automated temperature control enhances crystal uniformity .

Chemical Reactions Analysis

Types of Reactions

{[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the amine group to different oxidation states.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound is in the development of kinase inhibitors , specifically targeting chronic myelogenous leukemia (CML). The compound serves as an intermediate in synthesizing more complex molecules that exhibit anti-cancer properties. For instance, it is utilized in the preparation of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, which has shown efficacy against drug-resistant forms of CML .

Biochemical Studies

The compound is also employed in biochemical studies to understand the mechanisms of action of various drugs. It can be used to create models for studying enzyme interactions and signaling pathways involved in cancer progression. This application is critical for developing new therapeutic strategies and understanding resistance mechanisms in cancer treatment .

Case Study 1: Kinase Inhibition

A recent study demonstrated the effectiveness of a derivative of [3bromo5(trifluoromethyl)phenyl]methyl(methyl)aminehydrochloride{[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride as a selective inhibitor for specific kinases involved in tumor growth. The results indicated that compounds derived from this amine showed significant inhibition of cell proliferation in CML cell lines resistant to standard therapies .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process of [3bromo5(trifluoromethyl)phenyl]methyl(methyl)aminehydrochloride{[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride highlighted environmentally friendly methods that reduce waste and improve yield. The study employed a one-pot reaction strategy using transition metal catalysts, resulting in higher purity and efficiency compared to traditional methods .

Mechanism of Action

The mechanism of action of {[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways involved in cellular processes.

Comparison with Similar Compounds

Key Structural Features :

  • SMILES : CNCC1=CC(=C(C=C1)Br)C(F)(F)F.Cl
  • InChIKey : Predicted to differ from its chloro analog (UTCKDDDRCVDUCB-UHFFFAOYSA-N) due to the CF₃ substitution.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with analogs from diverse sources:

Compound Name Molecular Formula Substituents (R/R1) Predicted CCS ([M+H]+ Ų) Key Applications/Activity Source
{[3-Bromo-5-(CF₃)phenyl]methyl}(methyl)amine·HCl C₉H₈BrF₃N·HCl 3-Br, 5-CF₃ ~140 (estimated) Not explicitly reported Inference
(3-Bromo-5-Cl-phenyl)-methyl-amine·HCl C₇H₇BrClN·HCl 3-Br, 5-Cl 135.9 Reference compound for CCS
2-Amino-5-bromophenol hydrochloride C₆H₅BrNO·HCl 2-NH₂, 5-Br N/A Synthetic intermediate
Methyl 1-(methylamino)cyclobutanecarboxylate·HCl C₇H₁₂ClNO₂ Cyclobutane ester, methylamine N/A Pharmaceutical intermediate
4-(Trifluoromethyl)phenyl derivatives Variable 4-CF₃ (variable R1) N/A Herbicidal activity (rape/barnyard grass)

Key Observations :

  • Halogen vs. CF₃ : The replacement of Cl with CF₃ in the target compound increases steric bulk and electron-withdrawing effects, likely altering solubility and receptor binding compared to the chloro analog.
  • Biological Activity : Compounds with 4-(trifluoromethyl)phenyl groups () exhibit herbicidal activity against rape (e.g., inhibition rates up to 60–80% at 100 μg/mL) but weak activity against barnyard grass. This suggests that substituent position (3-bromo-5-CF₃ vs. 4-CF₃) may modulate target specificity.

Q & A

Q. What synthetic strategies are recommended for preparing {[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride?

  • Methodological Answer : A two-step approach is commonly employed: (i) Bromination and Functionalization : Start with 5-(trifluoromethyl)benzyl alcohol. Introduce bromine at the 3-position using electrophilic bromination (e.g., Br₂/FeBr₃ or NBS in a suitable solvent). Convert the benzyl alcohol to benzyl bromide via HBr treatment. (ii) Amination and Salt Formation : React the benzyl bromide with methylamine (in excess) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 0–5°C to minimize side reactions. Isolate the free base via extraction, then treat with HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Key Validation : Use LCMS to confirm the molecular ion peak (expected m/z ~314 [M+H]⁺ for C₁₀H₁₁BrF₃N⁺) and HPLC (e.g., TFA-modified mobile phase) to assess purity (>95%) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Employ a multi-technique approach:
  • LCMS : Detect the [M+H]⁺ ion and isotopic pattern (distinct for Br and Cl).
  • ¹H/¹³C NMR : Identify resonances for the aromatic protons (δ 7.5–8.0 ppm for Br/CF₃-substituted phenyl), methylene bridge (δ ~3.8–4.2 ppm), and N-methyl group (δ ~2.3–2.5 ppm).
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient; retention time should align with patent-derived methods (e.g., ~1.18 minutes under SMD-TFA05 conditions) .

Q. What purification techniques are effective for removing byproducts like positional isomers?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with a hexane/ethyl acetate gradient (5–30% EtOAc) to separate bromo isomers (e.g., 3-bromo vs. 2-bromo derivatives).
  • Recrystallization : Dissolve the crude product in hot ethanol, then slowly cool to −20°C to isolate crystalline hydrochloride salt. Monitor purity via TLC (Rf ~0.4 in 1:1 hexane/EtOAc) .

Advanced Research Questions

Q. How can reaction yields be optimized during the amination step?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with DMSO to enhance nucleophilicity of methylamine.
  • Catalysis : Add KI (1–2 eq.) to promote SN2 displacement via a “Finkelstein-like” mechanism.
  • Temperature Control : Maintain 0–5°C during the reaction to suppress N-alkylation side products. Post-reaction, quench with ice-water to stabilize intermediates .

Q. How to resolve discrepancies in biological activity data between this compound and its 2-bromo analog?

  • Methodological Answer :
  • Molecular Docking : Compare binding poses in target receptors (e.g., serotonin transporters) using Schrödinger Suite or AutoDock. The 3-bromo substituent may reduce steric clash in hydrophobic pockets.
  • In Vitro Assays : Conduct competitive binding studies (IC₅₀ measurements) with radiolabeled ligands (e.g., [³H]paroxetine for SERT inhibition). The 3-bromo analog may show 10–20% higher affinity due to improved π-stacking .

Q. What strategies mitigate hydrolysis of the hydrochloride salt in aqueous buffers?

  • Methodological Answer :
  • pH Stability Studies : Prepare buffers (pH 2–8) and monitor degradation via HPLC over 24–72 hours. The salt is stable below pH 5; use citrate or acetate buffers for biological assays.
  • Lyophilization : Freeze-dry aliquots in PBS (pH 4.5) to enhance long-term storage stability (−80°C, desiccated) .

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